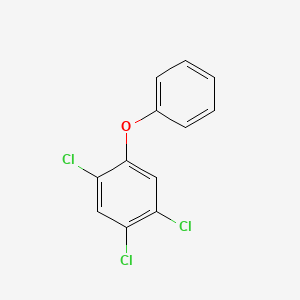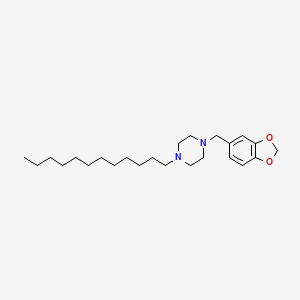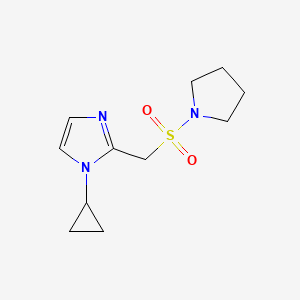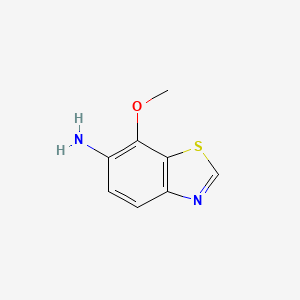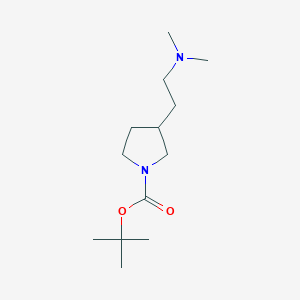![molecular formula C8H3Br2NO3 B13944313 5,7-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13944313.png)
5,7-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione is a heterocyclic compound with a molecular formula of C8H2Br2N2O3 This compound is part of the oxazine family, which is known for its diverse biological and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione typically involves the bromination of 1H-benzo[d][1,3]oxazine-2,4-dione. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the bromination process to achieve high yields and purity, possibly using continuous flow reactors or other advanced techniques to control reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands for Suzuki or Heck coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
5,7-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism of action of 5,7-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione is not fully understood. its biological activities are likely due to its ability to interact with specific molecular targets and pathways. For example, its anticancer properties may involve the inhibition of key enzymes or signaling pathways involved in cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Bromo-1H-benzo[d][1,3]oxazine-2,4-dione: A similar compound with a single bromine atom, which may have different reactivity and applications.
5-Nitro-1H-benzo[d][1,3]oxazine-2,4-dione: Another derivative with a nitro group instead of bromine, which can exhibit different chemical and biological properties.
Uniqueness
5,7-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and potential applications. The dual bromination can enhance its ability to participate in various chemical reactions and may also impact its biological activities.
Eigenschaften
Molekularformel |
C8H3Br2NO3 |
|---|---|
Molekulargewicht |
320.92 g/mol |
IUPAC-Name |
5,7-dibromo-1H-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C8H3Br2NO3/c9-3-1-4(10)6-5(2-3)11-8(13)14-7(6)12/h1-2H,(H,11,13) |
InChI-Schlüssel |
ODHPHGCLQNAIAG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1NC(=O)OC2=O)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(tert-Butyl) 2-ethyl 4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-2,5-dicarboxylate](/img/structure/B13944234.png)

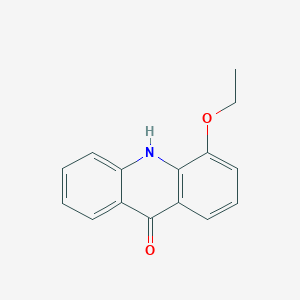
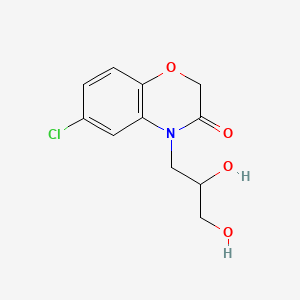
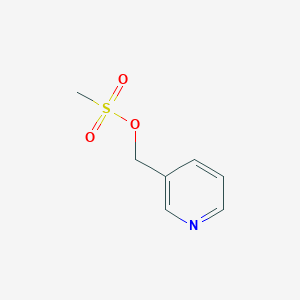
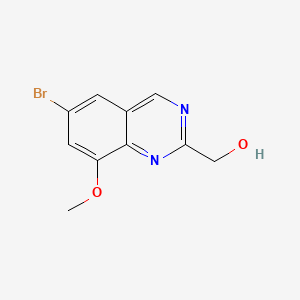
![7H-Indolo[2,3-c]quinoline](/img/structure/B13944292.png)
